molecular formula C11H10FNS B13727895 3-Fluoro-5-thiophen-3-ylbenzylamine

3-Fluoro-5-thiophen-3-ylbenzylamine

Cat. No.: B13727895
M. Wt: 207.27 g/mol
InChI Key: KYAKWRVYLPUHKB-UHFFFAOYSA-N
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Description

3-Fluoro-5-thiophen-3-ylbenzylamine is an organic compound that features a benzylamine moiety substituted with a fluorine atom and a thiophene ring. This compound is of interest due to its unique structural properties, which combine the reactivity of the benzylamine group with the electronic effects imparted by the fluorine and thiophene substituents. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-thiophen-3-ylbenzylamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalytic systems to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-thiophen-3-ylbenzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (RSH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, amines

    Substitution: Substituted benzylamines, thiophenes

Mechanism of Action

The mechanism of action of 3-Fluoro-5-thiophen-3-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic distribution within the molecule. The thiophene ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-thiophen-3-ylbenzylamine is unique due to the combination of its fluorine and thiophene substituents, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable candidate for various applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H10FNS

Molecular Weight

207.27 g/mol

IUPAC Name

(3-fluoro-5-thiophen-3-ylphenyl)methanamine

InChI

InChI=1S/C11H10FNS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-5,7H,6,13H2

InChI Key

KYAKWRVYLPUHKB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)CN)F

Origin of Product

United States

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